(4-Benzylpiperazin-1-yl){5-chloro-2-[(4-methylbenzyl)sulfanyl]pyrimidin-4-yl}methanone
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Overview
Description
4-(4-BENZYLPIPERAZINE-1-CARBONYL)-5-CHLORO-2-{[(4-METHYLPHENYL)METHYL]SULFANYL}PYRIMIDINE is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their wide range of biological and pharmaceutical activities. The structure of this compound includes a piperazine ring, a pyrimidine ring, and various functional groups that contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-BENZYLPIPERAZINE-1-CARBONYL)-5-CHLORO-2-{[(4-METHYLPHENYL)METHYL]SULFANYL}PYRIMIDINE typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts in the presence of a base such as DBU.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction using benzyl chloride.
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction involving appropriate precursors.
Chlorination and Sulfanylation: The chlorination of the pyrimidine ring is achieved using chlorinating agents, and the sulfanylation is carried out using thiol reagents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chloro and benzyl positions.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(4-BENZYLPIPERAZINE-1-CARBONYL)-5-CHLORO-2-{[(4-METHYLPHENYL)METHYL]SULFANYL}PYRIMIDINE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for new pharmaceuticals.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-BENZYLPIPERAZINE-1-CARBONYL)-5-CHLORO-2-{[(4-METHYLPHENYL)METHYL]SULFANYL}PYRIMIDINE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.
Pathways Involved: It may modulate signaling pathways, inhibit enzyme activity, or interact with cellular receptors to exert its effects.
Comparison with Similar Compounds
Similar Compounds
Benzylpiperazine (BZP): Known for its stimulant properties.
4-Benzylpiperidine: Acts as a monoamine releasing agent.
Pyrrolidine Derivatives: Used in drug discovery for their biological activities.
Uniqueness
4-(4-BENZYLPIPERAZINE-1-CARBONYL)-5-CHLORO-2-{[(4-METHYLPHENYL)METHYL]SULFANYL}PYRIMIDINE is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C24H25ClN4OS |
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Molecular Weight |
453.0 g/mol |
IUPAC Name |
(4-benzylpiperazin-1-yl)-[5-chloro-2-[(4-methylphenyl)methylsulfanyl]pyrimidin-4-yl]methanone |
InChI |
InChI=1S/C24H25ClN4OS/c1-18-7-9-20(10-8-18)17-31-24-26-15-21(25)22(27-24)23(30)29-13-11-28(12-14-29)16-19-5-3-2-4-6-19/h2-10,15H,11-14,16-17H2,1H3 |
InChI Key |
KUBNRJWLEUYDEG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC=C(C(=N2)C(=O)N3CCN(CC3)CC4=CC=CC=C4)Cl |
Origin of Product |
United States |
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